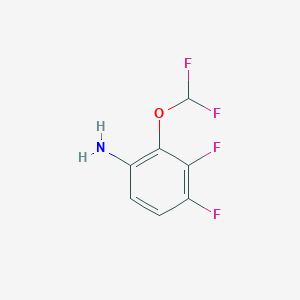

3,4-Difluoro-2-(difluoromethoxy)aniline

Übersicht

Beschreibung

3,4-Difluoro-2-(difluoromethoxy)aniline: is a chemical compound with the molecular formula C7H5F4NO and a molecular weight of 195.12 g/mol . It is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoro-2-(difluoromethoxy)aniline involves several steps. One common method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves large-scale reactions with stringent control over reaction conditions to ensure product quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Difluoro-2-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrazine and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces aniline derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinolonecarboxylic Acid Derivatives

3,4-Difluoro-2-(difluoromethoxy)aniline is used in producing quinolonecarboxylic acid, which possesses antibacterial properties .

Key features:

- It serves as a raw material in creating quinolonecarboxylic acid with a cyclopropyl group at the 1-position, a fluorine atom at the 6-position, and an alkyl, alkoxy, or fluorine-substituted methoxy group at the 8-position .

- The resultant quinolonecarboxylic acid exhibits excellent activity as a synthetic antibacterial agent .

Process:

- N-alkoxycyclopropylaniline, an intermediate for quinolonecarboxylic acid production, is produced using 3,4-difluoro-2-substituted-aniline as a starting material .

- The starting material reacts directly with a 1-alkoxy-1-trialkyl silyloxycyclopropane without requiring conventional activation steps like bromination, leading to a high yield of N-alkoxycyclopropylaniline .

- The N-alkoxycyclopropylaniline is reduced and reacted with a dialkyl alkoxymethylenemalonate to form an anilinomethylenemalonic acid .

- The anilinomethylenemalonic acid is utilized in producing quinolonecarboxylic acid with specific substituents .

Pharmaceutical Applications

In drug discovery, this compound derivatives play a crucial role in synthesizing potent and selective inhibitors .

SMYD2 Inhibition:

- Meta-substituted phenyl derivatives, such as 3-(difluoromethoxy)phenyl derivative 6 , display high potency and binding efficiency in inhibiting SMYD2 (IC50 = 0.8 μM, BEI = 12.5) .

- Small para substituents are tolerated, as seen with 3-chloro-4-fluorophenyl, 3,4-dichlorophenyl, and 2,2-difluoro-1,3-benzodioxol-5-yl derivatives 5 , 12 , and 13 (IC50 = 1.7, 3.3, and 2.2 μM, respectively) .

- The 4-(difluoromethoxy)phenyl derivative 14 is significantly less active than the corresponding meta-derivative 6 .

Pharmacokinetic Properties:

- The S-enantiomer of derivative 4 demonstrates moderate stability upon incubation with rat hepatocytes (CL blood = 2.5 L/h/kg), moderate apparent permeability (34 nm/s), and a hint of active transport in the Caco2 assay (efflux ratio = 5) .

- The 4-chloro-3-methylphenyl derivative (S)-28 exhibits similar permeability and efflux (33 nm/s, efflux ratio = 7) but slightly lower metabolic stability in rat hepatocytes (CL blood = 2.8 L/h/kg) .

- Methoxyphenyl derivative (S)-31 has high aqueous solubility (163 mg/L) and moderate permeability with a hint of active transport (62 nm/s, efflux ratio = 3) in the Caco2 assay but displays low stability upon incubation with rat hepatocytes (CL blood = 3.2 L/h/kg) .

Antimicrobial Research

Trifluoro-aniline derivatives, related to this compound, show promise as antimicrobial and antibiofilm agents against Vibrio species .

Key findings:

- Trifluoro-anilines significantly reduce virulence factors, including motility, protease activity, hemolysis, and indole production .

- Active compounds ACNBF and ITFMA inhibit bacterial growth and disrupt biofilm formation, offering a multifaceted approach to controlling Vibrio-related infections and seafood contamination .

- ITFMA demonstrates the strongest inhibition of motility, which may disrupt key factors in pathogenicity, including colonization and biofilm formation .

Production of N-Cyclopropylanilines

This compound is a precursor in producing N-cyclopropylanilines, useful intermediates in synthesizing complex molecules .

Process details:

- N-cyclopropyl-3,4-difluoro-2-difluoromethoxyaniline can be obtained via vacuum distillation of an oily substance, resulting in a yield of 88.6% relative to 3,4-difluoro-2-difluoromethoxyaniline with a purity of 91.3% .

In Example 13 from the patent literature, the N-cyclopropyl-3,4-difluoro-2-difluoromethoxy-aniline is obtained through a multi-step process involving reduction .

Process summary:

- Starting material: 3,4-difluoro-2-difluoromethoxyaniline .

- Reaction: Reacting the starting material with specific reagents under controlled conditions .

- Reduction: Reducing the intermediate compound to obtain N-cyclopropyl-3,4-difluoro-2-difluoromethoxy-aniline .

- Yield and Purity: Achieved a yield of 88.6% with a purity of 91.3% via vacuum distillation .

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in various biological systems .

Vergleich Mit ähnlichen Verbindungen

3,4-Difluoroaniline: Similar in structure but lacks the difluoromethoxy group.

3-(Difluoromethoxy)aniline: Contains the difluoromethoxy group but differs in the position of fluorine atoms.

4-(Difluoromethoxy)aniline: Similar but with different substitution patterns

Uniqueness: 3,4-Difluoro-2-(difluoromethoxy)aniline is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Biologische Aktivität

3,4-Difluoro-2-(difluoromethoxy)aniline, a fluorinated aromatic amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound is characterized by the presence of multiple fluorine substituents, which significantly influence its chemical behavior and biological activity.

Chemical Structure

The molecular formula of this compound is CHFNO. The structure can be described as follows:

- Fluorine Atoms : The presence of three fluorine atoms contributes to the compound's lipophilicity and metabolic stability.

- Aniline Group : The amino group (-NH) allows for interactions with biological targets such as receptors and enzymes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which are summarized below:

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial properties against various pathogens. For instance:

- Antifungal Activity : It has been reported to inhibit the growth of certain fungal strains, making it a candidate for antifungal drug development.

- Insecticidal Properties : The compound has shown effectiveness against mosquito larvae, particularly Anopheles gambiae, indicating potential use in vector control strategies .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways of pathogens.

- Receptor Binding : Binding studies indicate that it interacts with neurotransmitter receptors, potentially influencing neuronal activity.

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of various fluorinated anilines, including this compound. Results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL .

- Insecticidal Activity : Research conducted on the larvicidal effect of this compound against Anopheles gambiae revealed a mortality rate exceeding 80% at a concentration of 50 µg/mL after 24 hours of exposure .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Insecticidal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition; receptor binding |

| 3-Fluoroaniline | Low | Moderate | Unknown |

| Diflufenican | High | Low | Herbicide; inhibition of photosynthesis |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential areas for exploration include:

- Pharmacokinetics : Understanding how this compound is metabolized in vivo.

- Toxicology Studies : Assessing any potential toxicity associated with its use in therapeutic applications.

- Synergistic Effects : Investigating its efficacy in combination with other antimicrobial agents.

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-3,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUTBSQKSPMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)OC(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.